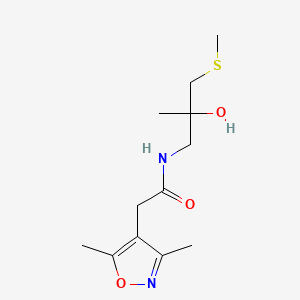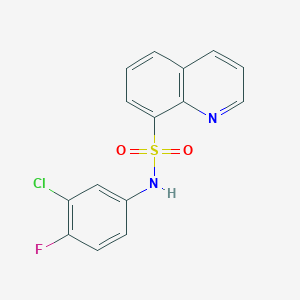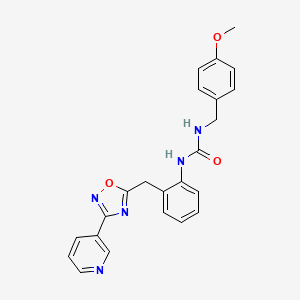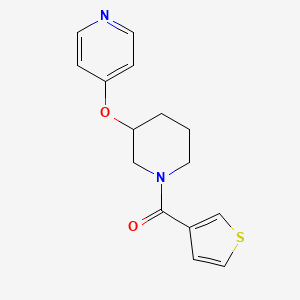![molecular formula C27H23ClN2O6 B2537907 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866342-94-1](/img/structure/B2537907.png)
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C27H23ClN2O6 . It has an average mass of 506.934 Da and a monoisotopic mass of 506.124451 Da . It is not intended for human or veterinary use but is available for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinyl group attached to a chlorobenzoyl group and a dimethoxyphenyl acetamide group . For a detailed structural analysis, it would be best to refer to a specialized chemical database or literature.Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H23ClN2O6, an average mass of 506.934 Da, and a monoisotopic mass of 506.124451 Da . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Applications De Recherche Scientifique
Structural and Property Studies
- 2-[3-(4-Chlorobenzoyl)-6-Methoxy-4-Oxoquinolin-1-Yl]-N-(2,5-Dimethoxyphenyl)acetamide demonstrates interesting structural aspects when interacting with mineral acids, forming gels and crystalline solids depending on the acid used. This suggests potential applications in materials science for gel and solid-state formation. The compound also shows varying fluorescence emissions under different conditions, which could be significant in optical applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Transformations
- The compound has been involved in synthesis studies, demonstrating its potential as an intermediate in the creation of complex chemical structures. This includes its use in a high-yielding cyclisation process, showing its utility in the field of organic chemistry and drug synthesis (King, 2007).
Therapeutic Research
- In therapeutic research, a novel anilidoquinoline derivative of this compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects, indicating its potential in antiviral drug development (Ghosh et al., 2008).
Antitumor Activity
- The compound has been studied for its antitumor activity, with certain analogues showing promising results. This indicates its potential application in the development of cancer therapies (Al-Suwaidan et al., 2016).
Insecticidal Properties
- Research into pyridine derivatives related to this compound revealed significant insecticidal activities, suggesting its potential use in pest control and agricultural applications (Bakhite et al., 2014).
Metabolic Studies
- Studies have been conducted on the metabolism of chloroacetamide herbicides, which are structurally related to this compound, in human and rat liver microsomes. Such studies provide insights into the metabolic pathways and potential toxicological impacts of related compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-34-18-8-10-23-20(12-18)27(33)21(26(32)16-4-6-17(28)7-5-16)14-30(23)15-25(31)29-22-13-19(35-2)9-11-24(22)36-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZGZXYPNEHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)



![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)


![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)